An In-depth Technical Guide to 4-(Chloromethyl)-2-phenyl-1,3-thiazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Chloromethyl)-2-phenyl-1,3-thiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure in drug discovery. Among the myriad of thiazole derivatives, 4-(Chloromethyl)-2-phenyl-1,3-thiazole emerges as a particularly valuable and versatile building block. The presence of a reactive chloromethyl group appended to the stable 2-phenylthiazole core provides a synthetic handle for the facile introduction of diverse functionalities, enabling the construction of complex molecular architectures and the exploration of vast chemical space. This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this key intermediate, with a focus on its practical utility in the research and development of novel therapeutic agents.
Core Properties and Characterization
4-(Chloromethyl)-2-phenyl-1,3-thiazole is a crystalline solid at room temperature. A thorough understanding of its physicochemical properties is essential for its effective use in synthesis and for ensuring safe handling and storage.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈ClNS | [1] |
| Molecular Weight | 209.70 g/mol | |
| CAS Number | 4771-31-7 | [1] |
| Appearance | Crystalline solid | |
| Melting Point | 49 °C | [1] |
| Boiling Point | 155-156 °C | [1] |
| Density | 1.270±0.06 g/cm³ (Predicted) | [1] |
| MDL Number | MFCD00723503 |
Spectroscopic Characterization
Synthesis of 4-(Chloromethyl)-2-phenyl-1,3-thiazole
The most common and efficient method for the synthesis of 4-(chloromethyl)-2-phenyl-1,3-thiazole is the Hantzsch thiazole synthesis . This venerable reaction involves the condensation of a thioamide with an α-haloketone.
Reaction Principle: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic method for constructing the thiazole ring. In the case of 4-(chloromethyl)-2-phenyl-1,3-thiazole, the key precursors are thiobenzamide and 1,3-dichloroacetone . The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: General workflow of the Hantzsch synthesis for 4-(chloromethyl)-2-phenyl-1,3-thiazole.
Detailed Experimental Protocol
The following protocol is adapted from a procedure for a structurally similar compound and is a representative method for the synthesis of 4-(chloromethyl)-2-phenyl-1,3-thiazole[2].
Materials:
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Thiobenzamide
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1,3-Dichloroacetone
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Acetone (anhydrous)
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Methanol
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Rotary evaporator
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask, dissolve thiobenzamide (0.04 mol) and 1,3-dichloroacetone (0.04 mol) in 150 mL of acetone.
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Initial Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Solvent Exchange and Reflux: After the initial stirring period, remove the acetone under reduced pressure using a rotary evaporator. To the resulting residue, add 150 mL of methanol and equip the flask with a reflux condenser.
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Heating: Heat the methanolic solution to reflux and maintain reflux for 1.5 hours.
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Work-up and Isolation: After cooling the reaction mixture to room temperature, remove the methanol by rotary evaporation. The crude residue is then slurried with a small amount of cold methanol.
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Purification: Collect the resulting solid by vacuum filtration and wash with a small amount of cold methanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(chloromethyl)-2-phenyl-1,3-thiazole.
Self-Validation: The identity and purity of the synthesized product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be consistent with the expected structure.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-(chloromethyl)-2-phenyl-1,3-thiazole stems from the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 4-position of the thiazole ring.
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the thiazole ring and the inherent reactivity of a primary alkyl chloride make the methylene carbon of the chloromethyl group highly electrophilic and susceptible to attack by nucleophiles.
Caption: General scheme of nucleophilic substitution at the chloromethyl group.
Common Nucleophiles and Resulting Products:
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Amines (R₂NH): Reaction with primary or secondary amines yields the corresponding aminomethyl derivatives. This is a crucial step in the synthesis of many biologically active compounds, including kinase inhibitors.
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Thiols (RSH): Thiolates readily displace the chloride to form thioethers. This reaction is utilized in the construction of molecules with sulfur-containing linkers.
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Alcohols/Alkoxides (ROH/RO⁻): In the presence of a base, alcohols, or more readily, alkoxides, react to form ethers. For example, reaction with sodium methoxide yields 4-(methoxymethyl)-2-phenyl-1,3-thiazole[3].
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Cyanide (CN⁻): The cyanide ion can be introduced to form the corresponding nitrile, which can be further elaborated into carboxylic acids, amides, or amines.
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Azide (N₃⁻): Sodium azide can be used to introduce an azido group, which is a versatile precursor for the synthesis of amines via reduction or for use in "click" chemistry.
Applications in Drug Discovery and Medicinal Chemistry
The 2-phenylthiazole moiety is a recognized pharmacophore, and the ability to easily functionalize the 4-position via the chloromethyl group makes this compound a valuable starting material for the synthesis of a diverse range of potential drug candidates.
Case Study: Synthesis of Dasatinib Analogues
Dasatinib is a potent oral dual BCR/Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The core structure of Dasatinib contains a 2-aminothiazole moiety. 4-(Chloromethyl)-2-phenyl-1,3-thiazole and its derivatives serve as key intermediates in the synthesis of analogues of Dasatinib and other kinase inhibitors[4][5][6]. The chloromethyl group allows for the attachment of various side chains, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
For instance, the chloromethyl group can be displaced by a piperazine derivative, a common structural motif in many kinase inhibitors, to introduce the necessary side chain for binding to the target kinase.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety precautions must be observed when handling 4-(chloromethyl)-2-phenyl-1,3-thiazole.
Hazard Identification
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Classification: This compound is classified as an irritant. It is expected to be corrosive and can cause severe skin burns and eye damage[7].
-
Health Hazards: Inhalation, ingestion, or skin contact may cause irritation or burns. The toxicological properties have not been fully investigated[7].
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves and safety goggles or a face shield[1].
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
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Spill and Exposure:
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In case of contact with eyes, rinse immediately with plenty of water and seek medical advice[1].
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In case of skin contact, wash off immediately with soap and plenty of water.
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In case of inhalation, move to fresh air.
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If swallowed, do not induce vomiting and seek immediate medical attention.
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Storage
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Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(Chloromethyl)-2-phenyl-1,3-thiazole is a strategically important building block in organic and medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction and the versatile reactivity of its chloromethyl group provide a reliable platform for the development of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to fully harness the potential of this valuable chemical intermediate in their quest for new and improved medicines.
References
-
PrepChem. Synthesis of Step A. 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole. Available from: [Link]
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ChemBK. 4-(Chloromethyl)-2-phenyl-1,3-thiazole. Available from: [Link]
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National Center for Biotechnology Information. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Available from: [Link]
- Google Patents. Synthesis of thiazoles.
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The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]
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Amerigo Scientific. 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole. Available from: [Link]
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National Center for Biotechnology Information. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Available from: [Link]
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National Center for Biotechnology Information. Design and synthesis of novel 4-benzothiazole amino quinazolines Dasatinib derivatives as potential anti-tumor agents. Available from: [Link]
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